Cas no 64037-95-2 (1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1))

1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) is a chemical compound with a molecular structure combining a tetrahydro-naphthalene backbone and a methylamine substituent, stabilized as a hydrochloride salt. This configuration enhances its solubility in polar solvents, making it suitable for synthetic applications in organic chemistry and pharmaceutical research. The hydrochloride form improves stability and handling, reducing degradation risks under standard conditions. Its structural features suggest potential utility as an intermediate in the synthesis of more complex molecules, particularly those requiring a naphthalene-derived amine moiety. The compound’s purity and defined stoichiometry ensure consistent performance in controlled reactions.
1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) structure
64037-95-2 structure
Product Name:1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1)
CAS No:64037-95-2
MF:C11H16ClN
MW:197.704442024231
CID:519251
PubChem ID:43810504
Update Time:2025-06-11

1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1)
    • 1,2,3,4-tetrahydro-n-methyl-1-naphthylaminhydrochloride
    • methyl(1,2,3,4-tetrahydronaphthalen-1-yl)azanium,chloride
    • N-METHYL-N-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLAMINE
    • (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminium
    • (1S)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminium
    • N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
    • EN300-30607
    • 64037-95-2
    • G69736
    • SCHEMBL5795775
    • N-methyl-N-1,2,3,4-tetrahydronaphthalen-1-ylamine hydrochloride
    • CS-0245509
    • N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
    • N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride
    • DTXSID30982047
    • methyl(1,2,3,4-tetrahydronaphthalen-1-yl)azanium chloride
    • AKOS026729446
    • Inchi: 1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H
    • InChI Key: DXTXXJLZWGNMLO-UHFFFAOYSA-N
    • SMILES: Cl.N(C)C1C2C=CC=CC=2CCC1

Computed Properties

  • Exact Mass: 180.972
  • Monoisotopic Mass: 197.097
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 16.6A^2

Experimental Properties

  • Density: 0.99
  • Boiling Point: 259.6°C at 760 mmHg
  • Flash Point: 112.7°C
  • Refractive Index: 1.55
  • PSA: 14.1

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Additional information on 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1)

Introduction to 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) and Its Significance in Modern Chemical Research

1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), with the CAS number 64037-95-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This tetrahydro derivative of naphthalenamine features a hydrochloride salt form, which enhances its solubility and bioavailability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound belongs to the broader class of aromatic amines, which have long been recognized for their diverse biological activities. The structural motif of 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) incorporates a naphthalene core modified with a tetrahydropyridine ring at the 1-position. This modification introduces unique electronic and steric properties that make the molecule a versatile scaffold for drug design.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from aromatic amine derivatives. The tetrahydro-N-methyl substituent in 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) contributes to its potential as a precursor for compounds targeting neurological disorders. Studies have highlighted its role in modulating enzyme activity and receptor binding interactions, which are critical for the treatment of conditions such as depression and neurodegenerative diseases.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases. The aromatic and heterocyclic components of 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) allow for the development of molecules that can selectively inhibit specific kinases without affecting others. This selectivity is crucial for minimizing side effects and improving therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 1-Naphthalenamine,1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1) with biological targets with high accuracy. These computational studies have guided the optimization of lead compounds derived from this scaffold, leading to several promising candidates entering preclinical development. The hydrochloride salt form further enhances these studies by providing a stable and crystalline form suitable for structural determination via X-ray crystallography.

The pharmaceutical industry has also explored the use of 1-Naphthalenamine derivatives in antiviral therapies. The structural flexibility of this compound allows for modifications that can mimic natural substrates or inhibit viral proteases and polymerases. Preliminary studies have shown that certain derivatives exhibit inhibitory activity against RNA viruses by interfering with critical steps in their replication cycle. This aligns with global efforts to develop broad-spectrum antiviral agents capable of addressing emerging viral threats.

Another area where 64037-95-2 has shown promise is in the field of anticancer research. Amines derived from naphthalene have been investigated for their ability to disrupt microtubule formation and induce apoptosis in cancer cells. The tetrahydro-N-methyl group enhances lipophilicity while maintaining solubility through the hydrochloride salt form. This balance is essential for achieving optimal drug delivery systems that can target solid tumors effectively.

The synthesis of 1-Naphthalenamine, 1, 2, 3, 4-tetrahydro-N-methyl-, hydrochloride (1:1) involves multi-step organic transformations that highlight modern synthetic methodologies. Techniques such as catalytic hydrogenation and nucleophilic substitution are employed to construct the tetrahydropyridine ring system efficiently. The final step involves salt formation with hydrochloric acid to improve handling properties while preserving biological activity.

The impact of CAS no 64037-95-2 extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging this compound as a building block for custom synthesis projects aimed at developing novel drug candidates. Its well-documented synthetic pathways and favorable physicochemical properties make it an attractive choice for contract research organizations (CROs) specializing in small molecule chemistry.

In conclusion, 64037-95-2 represents a significant advancement in medicinal chemistry due to its versatile structure and potential therapeutic applications. As research continues to uncover new biological targets and mechanisms, 64037-95-2* will likely play an even greater role in shaping future treatments for neurological disorders, kinase-mediated diseases,* and viral infections.* The combination of computational modeling,* innovative synthetic strategies, and industrial collaboration ensures that this compound will remain at the forefront*of chemical research*for years to come.*

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